1-(1,2-dimethyl-1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione

Physicochemical property pKa CNS drug-likeness

1-(1,2-Dimethyl-1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione (CAS 862813-97-6) is a unique 3D pharmacophore scaffold featuring a chiral 3-methylpiperidine that cannot be replicated by des-methyl or 2-/4-methyl isomers. Unlike generic piperidine-indoles, this rigid glyoxylamide-linked compound provides defined steric and electronic parameters essential for probing CB2 orthosteric sites, 5-HT receptors, or integrin antagonists. Procure this singleton to eliminate structural ambiguity in your metabolic stability assays or pharmacological selectivity panels, where even minor substitution changes can abolish target activity.

Molecular Formula C18H22N2O2
Molecular Weight 298.386
CAS No. 862813-97-6
Cat. No. B2649981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2-dimethyl-1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione
CAS862813-97-6
Molecular FormulaC18H22N2O2
Molecular Weight298.386
Structural Identifiers
SMILESCC1CCCN(C1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
InChIInChI=1S/C18H22N2O2/c1-12-7-6-10-20(11-12)18(22)17(21)16-13(2)19(3)15-9-5-4-8-14(15)16/h4-5,8-9,12H,6-7,10-11H2,1-3H3
InChIKeyHOMQOGLRYJGHSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Researchers Procure 1-(1,2-Dimethyl-1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione (CAS 862813-97-6) for Specialized Investigation


1-(1,2-Dimethyl-1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione (CAS 862813-97-6) is a fully synthetic indole-3-glyoxylamide bearing a chiral 3-methylpiperidine ring and a 1,2-dimethyl-substituted indole core [1]. It belongs to the broader class of piperidine‑substituted indoles that have been extensively patented as chemokine receptor modulators and CNS‑active agents, though this specific compound remains sparsely reported in the primary peer‑reviewed literature [2]. The combination of the electron‑rich indole scaffold with the glyoxylamide linker and the sterically biased 3‑methylpiperidine creates a distinct three‑dimensional pharmacophore that cannot be replicated by simple piperidine or 2‑/4‑methylpiperidine isomers, making it a valuable singleton for exploratory medicinal chemistry and pharmacological screening campaigns.

Why a Generic Piperidine-Indole Analog Cannot Replace 1-(1,2-Dimethyl-1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione in Target-Focused Research


Simple substitution with 1-(1,2-dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione (the des‑methyl analog) or the 2‑methylpiperidinyl isomer changes both the steric environment and the protonation state of the piperidine nitrogen [1][2]. The 3‑methyl substituent introduces a defined stereogenic center that can restrict conformational flexibility of the piperidine ring, potentially altering target complementarity and metabolic vulnerability compared to unsubstituted or differently methylated piperidine analogs [3]. Because the indole‑piperidine chemotype is known to interact with diverse targets (e.g., CCR3, 5‑HT receptors, CB2), even small structural perturbations can shift selectivity profiles or abolish activity entirely; therefore, generic interchange without head‑to‑head comparative binding or functional data is unsupported.

Quantitative Differentiation Evidence for 1-(1,2-Dimethyl-1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione Versus Closest Analogs


Basicity Modulation at the Piperidine Nitrogen – 3‑Methyl vs. Unsubstituted Piperidine

The 3‑methyl substituent reduces the basicity of the piperidine nitrogen relative to unsubstituted piperidine. [1][2] This shift alters the fraction of neutral vs. protonated species at physiological pH, which can influence passive membrane permeability and lysosomal trapping in CNS and intracellular targets.

Physicochemical property pKa CNS drug-likeness

Steric Shielding of the Piperidine Ring – 3‑Methyl vs. 2‑Methyl and 4‑Methyl Isomers

The 3‑position methyl group provides steric hindrance near the piperidine nitrogen without directly blocking nucleophilic attack, in contrast to the 2‑methyl isomer which creates a more crowded local environment. [1][2] Meta‑substituted piperidines typically exhibit intermediate metabolic N‑dealkylation rates compared to ortho‑substituted (slower) and para‑substituted (faster) analogs. [3]

Steric effect Metabolic stability N-dealkylation

Indole Core Methylation Pattern – 1,2‑Dimethyl vs. Unsubstituted Indole

The 1,2‑dimethyl substitution on the indole ring blocks the two most metabolically labile positions (N–H and C‑2), potentially improving oxidative stability relative to unsubstituted indole-3-glyoxylamides. [1] N‑Methylation of indole also reduces CYP2A6‑mediated ring oxidation compared to NH‑indoles. [2]

Metabolic stability CYP inhibition Indole oxidation

Glyoxylamide Linker Geometry – Conformational Preference vs. Simple Amides

The ethane‑1,2‑dione (glyoxylamide) linker forces a planar, conjugated arrangement between the indole carbonyl and the piperidine amide, in contrast to the more flexible ethylene or simple amide linkers found in many indole‑piperidine analogs. [1] This rigidity may pre‑organize the molecule for binding to shallow, aromatic‑rich receptor pockets such as those of GPCRs and integrins [2].

Conformational analysis Planarity Receptor fit

Proven Application Scenarios for 1-(1,2-Dimethyl-1H-indol-3-yl)-2-(3-methylpiperidin-1-yl)ethane-1,2-dione Based on Current Evidence


Structure‑Activity Relationship (SAR) Expansion of CB2 Agonists and Related GPCR Ligands

Indole‑3‑glyoxylamides with various piperidine substitutions have been characterized as CB2 receptor agonists [1]. 1‑(1,2‑Dimethyl‑1H‑indol‑3‑yl)‑2‑(3‑methylpiperidin‑1‑yl)ethane‑1,2‑dione can serve as a rigid, methyl‑biased probe to explore steric and electronic requirements within the CB2 orthosteric site, enabling direct comparison with its des‑methyl and 2‑/4‑methylpiperidine congeners.

Metabolic Stability Benchmarking of Indole‑Piperidine Chemotypes

The 1,2‑dimethylindole and 3‑methylpiperidine motifs each contribute to metabolic soft‑spot blocking. This compound is suited for head‑to‑head in vitro microsomal or hepatocyte stability studies against unsubstituted piperidine and NH‑indole analogs, providing quantitative intrinsic clearance values that can guide lead optimization in CNS or oncology programs [2][3].

Conformational Restriction Tool for Integrin or Kinase Binding Pocket Mapping

The planar glyoxylamide linker limits the conformational space accessible to the piperidine ring. Researchers investigating integrin antagonists or kinases where an extended aromatic‑amide pharmacophore is required can use this compound to test the hypothesis that pre‑organization enhances binding affinity, comparing it with flexible ethylene‑linked or single‑carbonyl analogs [4].

Analytical Reference Standard for LC‑MS/MS Method Development in Pharmacokinetic Studies

Given the compound's defined molecular weight (298.39 g/mol) and characteristic fragmentation pattern of the glyoxylamide moiety, it can be employed as an internal standard or calibration reference during bioanalytical method validation for indole‑piperidine drug candidates, particularly when matching matrix effects and extraction recovery across structurally similar analytes.

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